2'-O-Methylinosine (Im) is a modified nucleoside found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA) [, , ]. It belongs to the class of 2'-O-methylated nucleosides, characterized by a methyl group attached to the 2'-hydroxyl group of the ribose sugar. This modification plays a crucial role in stabilizing RNA structure, protecting it from degradation, and modulating its interactions with other molecules [].
Im was first identified in the ribosomal RNA of the hemoflagellate protozoan Crithidia fasciculata []. It has since been found in other organisms, including yeast and Toxoplasma gondii, highlighting its prevalence in the three domains of life [, ]. Research suggests that Im is involved in various cellular processes, including translation, stress response, and virulence modulation in parasites [, , ].
2'-O-methylinosine is a modified nucleoside that plays a significant role in the stability and functionality of various RNA molecules. This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in inosine, which is one of the nucleosides found in RNA. The presence of this modification enhances the structural integrity of RNA, protecting it from degradation and influencing its interactions with proteins and other nucleic acids.
2'-O-methylinosine is commonly found in a variety of RNA species, including ribosomal RNA, transfer RNA, small nuclear RNA, and microRNA. It is synthesized in cells by specific enzymes known as RNA methyltransferases, which utilize S-adenosyl methionine as a methyl donor for the modification process .
In terms of classification, 2'-O-methylinosine belongs to a broader category of ribonucleosides known as modified nucleosides. These modifications are crucial for the proper functioning of RNA molecules and are recognized as essential post-transcriptional modifications that contribute to gene expression regulation and RNA stability.
The synthesis of 2'-O-methylinosine can be achieved through several chemical methods, primarily focusing on solid-phase oligonucleotide synthesis techniques.
The synthesis typically involves:
The molecular structure of 2'-O-methylinosine can be described in terms of its chemical formula and specific features that define its function.
2'-O-methylinosine participates in various biochemical reactions that are crucial for RNA function.
The reactions typically involve:
The mechanism by which 2'-O-methylinosine exerts its effects involves several key processes.
Research indicates that these modifications can significantly improve both the abundance and lifetime of mRNA transcripts within cells .
Understanding the physical and chemical properties of 2'-O-methylinosine is essential for its application in scientific research.
Studies have shown that oligonucleotides containing 2'-O-methylinosine demonstrate improved resistance to degradation when subjected to enzymatic assays compared to their unmodified counterparts .
The applications of 2'-O-methylinosine are diverse, particularly within molecular biology and therapeutic development.
2'-O-Methylinosine (Im) represents a dually modified ribonucleotide that combines de novo inosine biosynthesis (adenosine deamination) with subsequent 2′-O-methylation of the ribose moiety. This modification introduces steric constraints that significantly alter RNA backbone flexibility while preserving canonical base-pairing capacities. Unlike extensively studied modifications like N6-methyladenosine (m6A), Im occupies a niche in epitranscriptomics due to its low stoichiometry and complex detection requirements. Its presence across diverse RNA species—including mRNA, tRNA, and rRNA—implies multifaceted functional roles in RNA metabolism, translation fidelity, and structural stabilization. Current research focuses on elucidating Im's contribution to RNA thermal stability, ribonucleoprotein interactions, and its potential as a regulatory element in post-transcriptional gene expression.
The discovery of 2'-O-methylinosine emerged from systematic analyses of RNA modifications in Saccharomyces cerevisiae during the late 20th century. Early chromatographic profiling of hydrolyzed yeast mRNA revealed nucleosides with retention times inconsistent with canonical bases, suggesting novel modifications. In 1998, tandem mass spectrometry confirmed a nucleoside with m/z = 281.1, corresponding to methylated inosine, in polyadenylated RNA fractions [2]. This finding was pivotal, as inosine itself was primarily associated with tRNA and editing events in mRNA.
Table 1: Key Methodologies in the Identification and Characterization of 2'-O-Methylinosine
Method | Principle | Limitations for Im Detection | Key Findings |
---|---|---|---|
Liquid Chromatography (LC) | Separation of nucleosides by hydrophobicity | Low sensitivity for trace modifications | Initial detection of anomalous nucleosides in yeast mRNA hydrolysates |
Tandem Mass Spectrometry | Mass fragmentation patterns for structural elucidation | Requires high-purity RNA; ambiguous ribose vs. base methylation | Confirmed molecular mass (281.1 Da) and methylation site |
RiboMeth-seq | Alkaline hydrolysis resistance of 2′-O-methylated sites | Indirect inference; cannot distinguish base modifications | Revealed ~0.01% frequency in yeast mRNA near stop codons |
Nm-seq | Periodate oxidation resistance | False positives from RNA secondary structure | Validated Im presence in low-abundance mRNAs |
Detection challenges arose from Im's dual nature:
The development of antibody-independent methods like RiboMeth-seq and Nm-seq later enabled transcriptome-wide mapping, revealing Im as a conserved component of the eukaryotic epitranscriptome [2].
2'-O-methylinosine exemplifies convergent evolution of RNA modification systems, with distinct biosynthetic pathways emerging independently in Bacteria, Archaea, and Eukarya.
Biosynthetic Divergence
Table 2: Evolutionary Distribution and Functional Roles of 2'-O-Methylinosine
Domain | Biosynthetic Enzyme | Genomic Context | Primary RNA Targets | Biological Functions |
---|---|---|---|---|
Bacteria | Not identified | N/A | N/A | N/A |
Archaea | Putative SPOUT MTases | Genomic islands | tRNA? | Putative thermostabilization (inferred) |
Eukarya | ADAT2/3 + TRM13 | Nucleus/nucleolus | tRNA$^{[A][34]}$, mRNA | tRNA stability, mRNA translation control |
Functional Conservation
Phylogenetic analysis of TRM13 orthologs reveals strong purifying selection (Ka/Ks = 0.12–0.18) in eukaryotes, indicating essential functions. However, lineage-specific expansions occurred in teleost fishes and mammals, coinciding with increased proteomic complexity. This suggests Im modifications contributed to evolutionary fine-tuning of translational accuracy in vertebrates [4] [5].
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